molecular formula C2H9N3O3S B3242847 Guanidine, monomethanesulfonate CAS No. 153756-24-2

Guanidine, monomethanesulfonate

Cat. No.: B3242847
CAS No.: 153756-24-2
M. Wt: 155.18 g/mol
InChI Key: HBCFTQKFAADPMS-UHFFFAOYSA-N
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Description

Guanidine, monomethanesulfonate is a derivative of guanidine, a compound known for its strong basicity and versatile applications in various fields. Guanidine itself is a simple molecule with significant potential, used in a range of applications from catalysts to biocides . This compound, specifically, is utilized in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of guanidine derivatives, including guanidine, monomethanesulfonate, typically involves the reaction of an amine with an activated guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another approach uses S-methylisothiourea as a guanidylating agent, which has proven to be highly efficient . Industrial production methods often involve large-scale reactions using these principles, optimized for yield and purity.

Chemical Reactions Analysis

Guanidine, monomethanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include carbodiimides, cyanamides, and various metal catalysts. The major products formed depend on the specific reaction conditions and substrates used.

Mechanism of Action

The mechanism of action of guanidine, monomethanesulfonate involves its strong basicity and ability to form stable guanidinium cations. These cations can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions . This allows the compound to modulate biological pathways and exert its effects in different applications.

Comparison with Similar Compounds

Guanidine, monomethanesulfonate can be compared with other guanidine derivatives such as:

What sets this compound apart is its specific structure and the unique properties it imparts in various reactions and applications.

Properties

IUPAC Name

guanidine;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.CH4O3S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCFTQKFAADPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C(=N)(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153756-24-2
Record name Guanidine, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153756-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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